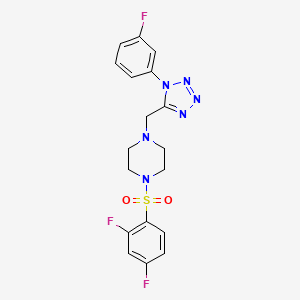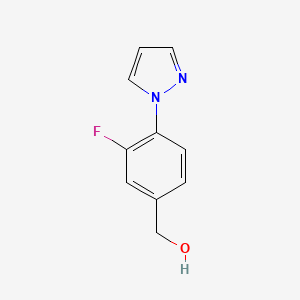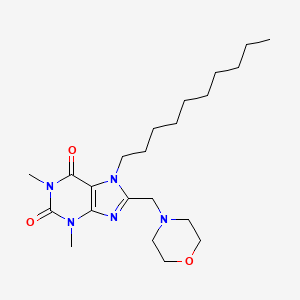
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential for Drug Development
Arylpiperazine derivatives, such as the molecule , have been extensively studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. The metabolism of these derivatives often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, highlighting their complex biotransformation and potential pharmacological activities. These activities, particularly those related to serotonin receptor effects, underscore the molecule's relevance in developing therapeutics targeting central nervous system disorders (S. Caccia, 2007).
Role in D2-like Receptor Ligand Synthesis
The structural features of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, are critical in enhancing the potency and selectivity of binding affinity at D2-like receptors. The significance of arylalkyl substituents in such molecules suggests potential applications in designing new antipsychotic agents. This application is critical, given the ongoing need for more effective and selective treatments for psychiatric disorders (D. Sikazwe et al., 2009).
Antimycobacterial Activity
Recent reviews emphasize the role of piperazine and its analogues in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The molecule's structural framework, featuring piperazine as a vital building block, aligns with the ongoing search for potent anti-TB molecules. This search is crucial for developing safer, selective, and cost-effective antimycobacterial agents, given the global health challenge posed by tuberculosis (P. Girase et al., 2020).
Environmental Degradation Studies
Polyfluoroalkyl chemicals, which might include structural analogues of the compound , are under scrutiny for their environmental impact. Studies on the microbial degradation of non-fluorinated functionalities within such molecules are essential for understanding their fate in the environment. This research is pivotal in assessing the ecological risk and developing strategies for mitigating the environmental persistence of fluorinated compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-13-2-1-3-15(10-13)27-18(22-23-24-27)12-25-6-8-26(9-7-25)30(28,29)17-5-4-14(20)11-16(17)21/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIKTMZCDPVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)
![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)
![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2703704.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2703709.png)


![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
